N-(4-fluorophenyl)-8-oxo-9-phenyl-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide
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Overview
Description
N-(4-FLUOROPHENYL)-8-OXO-9-PHENYL-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE is a complex heterocyclic compound that belongs to the quinazoline derivatives family. Quinazoline derivatives are known for their broad spectrum of biological activities, including antifungal, antiviral, antidiabetic, anticancer, anti-inflammatory, antibacterial, and antioxidant properties . This compound, with its unique structure, has garnered significant interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
The synthesis of N-(4-FLUOROPHENYL)-8-OXO-9-PHENYL-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE involves multiple steps, starting from the preparation of the quinazoline core. The quinazoline core can be synthesized through the decarboxylation of 2-carboxy derivatives or by treating anthranilic acid with amides . The subsequent steps involve the introduction of the pyrazolo moiety and the attachment of the fluorophenyl and phenyl groups under specific reaction conditions. Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
N-(4-FLUOROPHENYL)-8-OXO-9-PHENYL-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced quinazoline derivatives.
Scientific Research Applications
N-(4-FLUOROPHENYL)-8-OXO-9-PHENYL-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in studying enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of N-(4-FLUOROPHENYL)-8-OXO-9-PHENYL-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
N-(4-FLUOROPHENYL)-8-OXO-9-PHENYL-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE can be compared with other quinazoline derivatives such as erlotinib, gefitinib, afatinib, lapatinib, and vandetanib. These compounds are known for their anticancer properties and are used in targeted cancer therapies . The unique structure of N-(4-FLUOROPHENYL)-8-OXO-9-PHENYL-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE, particularly the presence of the pyrazolo moiety, distinguishes it from these similar compounds and may confer unique biological activities .
Properties
Molecular Formula |
C23H19FN4O2 |
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Molecular Weight |
402.4 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-8-oxo-9-phenyl-5,6,7,9-tetrahydro-4H-pyrazolo[5,1-b]quinazoline-3-carboxamide |
InChI |
InChI=1S/C23H19FN4O2/c24-15-9-11-16(12-10-15)26-23(30)17-13-25-28-21(14-5-2-1-3-6-14)20-18(27-22(17)28)7-4-8-19(20)29/h1-3,5-6,9-13,21,27H,4,7-8H2,(H,26,30) |
InChI Key |
MMQWYNWQXTXBGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(N3C(=C(C=N3)C(=O)NC4=CC=C(C=C4)F)N2)C5=CC=CC=C5)C(=O)C1 |
Origin of Product |
United States |
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